
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DIA, is a synthetic compound that belongs to the family of indole derivatives. DIA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research.
作用機序
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been found to interact with certain receptors, such as the cannabinoid receptor CB1, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its versatility in terms of its potential applications in various fields of research. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One of the potential applications of this compound is in the development of novel anti-inflammatory and neuroprotective drugs. Additionally, this compound may be used as a lead compound for the synthesis of new indole derivatives with improved biological activities. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential interactions with other signaling pathways and receptors.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of this compound involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with N-(2,5-dimethylphenyl)glycine. This compound has been extensively studied for its potential applications in medicinal chemistry and drug development, and it has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound may also be used as a lead compound for the development of new drugs with improved biological activities. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of research.
合成法
The synthesis of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with N-(2,5-dimethylphenyl)glycine in the presence of acetic anhydride and triethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using sodium borohydride. The purity of the product can be improved by recrystallization from methanol.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-14(2)18(10-13)21-20(24)11-22-15(3)17(12-23)16-6-4-5-7-19(16)22/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSLGZDEKRBTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)
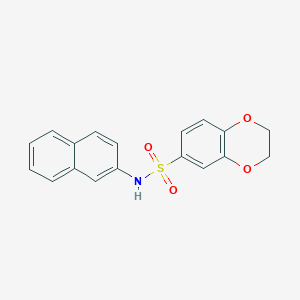
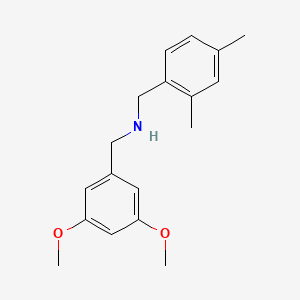
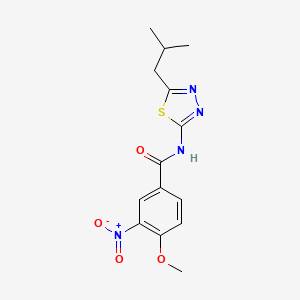
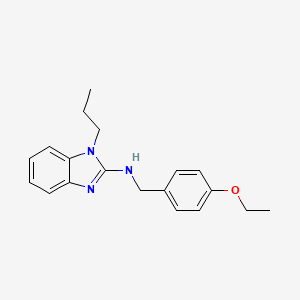
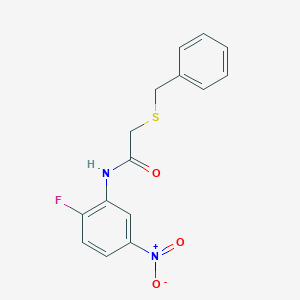
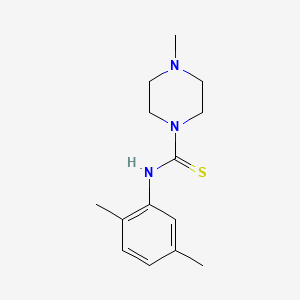
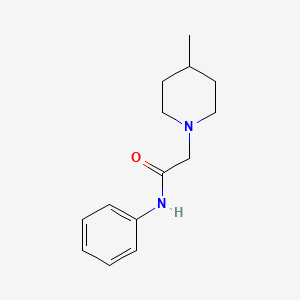
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)
![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)
